molecular formula C13H17NO3 B14794901 1-(Cyclohexylmethoxy)-2-nitrobenzene

1-(Cyclohexylmethoxy)-2-nitrobenzene

Cat. No.: B14794901
M. Wt: 235.28 g/mol
InChI Key: QCLBRMRUVBEYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexylmethoxy)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring substituted with a nitro group and a cyclohexylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclohexylmethoxy)-2-nitrobenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of a phenol derivative with an alkyl halide in the presence of a strong base, such as sodium hydride (NaH) or potassium hydride (KH). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion attacks the alkyl halide, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H_2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The compound can undergo oxidation reactions, where the cyclohexylmethoxy group may be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H_2), palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

    Substitution: Halogens (Cl_2, Br_2), nitrating agents (HNO_3/H_2SO_4)

Major Products Formed

    Reduction: 1-(Cyclohexylmethoxy)-2-aminobenzene

    Oxidation: Cyclohexylmethoxybenzoic acid

    Substitution: Various substituted nitrobenzenes depending on the electrophile used

Scientific Research Applications

1-(Cyclohexylmethoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethoxy)-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The cyclohexylmethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

1-(Cyclohexylmethoxy)-2-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

    1-(Methoxy)-2-nitrobenzene: Lacks the cyclohexyl group, resulting in different physical and chemical properties.

    1-(Cyclohexylmethoxy)-4-nitrobenzene: The nitro group is positioned differently on the benzene ring, leading to variations in reactivity and biological activity.

    2-Nitroanisole: Contains a methoxy group instead of a cyclohexylmethoxy group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(cyclohexylmethoxy)-2-nitrobenzene

InChI

InChI=1S/C13H17NO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2

InChI Key

QCLBRMRUVBEYER-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.